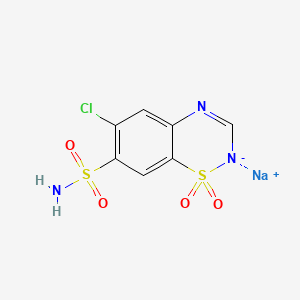

2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-, 1,1-dioxide, sodium salt (1:1)

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

7085-44-1 |

|---|---|

Molecular Formula |

C7H6ClN3NaO4S2 |

Molecular Weight |

318.7 g/mol |

IUPAC Name |

sodium 6-chloro-1,1-dioxo-1λ6,2,4-benzothiadiazin-2-ide-7-sulfonamide |

InChI |

InChI=1S/C7H6ClN3O4S2.Na/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5;/h1-3H,(H,10,11)(H2,9,12,13); |

InChI Key |

KEQIGINJIBISIL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N=CN2.[Na] |

Other CAS No. |

7085-44-1 |

Origin of Product |

United States |

Historical Context of Mechanistic Discovery and Early Research Trajectories

Inception of Thiazide Diuretics Research Programs

The research that led to chlorothiazide (B1668834) was born out of a dedicated program at Merck Sharp & Dohme aimed at discovering novel diuretics. wikipedia.orgjhu.edu Spearheaded by a team of visionary scientists including Karl H. Beyer, James M. Sprague, John E. Baer, and Frederick C. Novello, the program was a departure from the then-prevalent model of chance drug discovery. invent.orgnasonline.org Instead, it was founded on a collaborative, team-based approach that integrated pharmacology and medicinal chemistry. invent.org The primary goal was to develop an orally effective diuretic that could safely and efficiently increase the excretion of salt and water, addressing the significant unmet need in the management of edema and the emerging understanding of the role of salt in hypertension. nasonline.orgacpjournals.org This structured research environment, which had been successful in developing earlier drugs like probenecid, provided the ideal foundation for the groundbreaking work on thiazides. jhu.eduahajournals.org

Evolution from Carbonic Anhydrase Inhibition Research

The intellectual lineage of chlorothiazide can be traced back to research on sulfonamide compounds and their effects on renal function. nasonline.orgwikipedia.org A key observation was that the antibacterial agent sulfanilamide (B372717) could induce metabolic acidosis by inhibiting the enzyme carbonic anhydrase, leading to increased excretion of sodium and bicarbonate. ahajournals.orgacs.orgacs.org This finding spurred the development of the first generation of carbonic anhydrase inhibitors, such as acetazolamide, in the mid-1940s and early 1950s. acs.orgresearchgate.netoup.com

However, these early diuretics had limitations, most notably the disruption of the body's acid-base balance. acs.org The research team at Merck hypothesized that by chemically modifying the sulfonamide structure, they could create a compound that would enhance the excretion of sodium chloride (a "saluretic" agent) rather than sodium bicarbonate, thereby avoiding metabolic acidosis. nasonline.orgahajournals.orgnih.govnephros.gr This strategic shift in focus, moving from a general diuretic effect to a specific saluretic action, was a critical step in the evolution of the research and ultimately led to the synthesis of chlorothiazide. ahajournals.orgbritannica.com

Serendipitous Observations of Sodium Chloride Excretion and Antihypertensive Activity

While the research program was highly structured, the discovery of chlorothiazide's full therapeutic potential also benefited from serendipitous observations. britannica.com During the screening of various sulfonamide derivatives, chlorothiazide was found to cause a significant increase in the excretion of sodium and chloride ions, as intended. ahajournals.orgbritannica.com This marked the successful development of the desired saluretic agent. nasonline.org

More unexpectedly, early clinical studies revealed that chlorothiazide also possessed a potent antihypertensive effect. britannica.comtandfonline.com At a time when treatment options for hypertension were limited and often associated with severe side effects, this was a landmark discovery. invent.org The observation that a drug could effectively lower blood pressure through a novel mechanism of action opened up a new frontier in cardiovascular medicine and was a key factor in chlorothiazide's rapid adoption and success. britannica.comtandfonline.com

Early Physiological Studies on Renal Electrolyte Transport Inhibition

Early physiological studies were crucial in elucidating the mechanism of action of chlorothiazide. Researchers conducted detailed investigations into its effects on renal electrolyte transport. ahajournals.org These studies confirmed that chlorothiazide's primary site of action is the distal convoluted tubule of the nephron, where it inhibits the sodium-chloride cotransporter. drugbank.comnih.govahajournals.org This inhibition prevents the reabsorption of sodium and chloride from the tubular fluid back into the blood, leading to increased excretion of these ions and, consequently, water. ahajournals.orgdrugbank.com

Micropuncture studies in animal models provided direct evidence of chlorothiazide's effect on different segments of the nephron. nih.gov These studies demonstrated a marked decrease in chloride reabsorption in the distal convoluted tubule following chlorothiazide administration. nih.gov While some effect on the proximal tubule was also noted, likely due to its carbonic anhydrase inhibiting properties, the primary saluretic effect was clearly localized to the distal tubule. nih.gov This understanding of its specific tubular action distinguished chlorothiazide from earlier diuretics and provided a rational basis for its clinical use. ahajournals.org

Synthetic Pathways and Chemical Derivatization Research

Established Synthetic Routes to Chlorothiazide (B1668834) Sodium

The synthesis of chlorothiazide is a multi-step process that has been well-established since its initial discovery by researchers at Merck Sharp and Dohme in the 1950s. wikipedia.org The sodium salt is typically prepared from the parent chlorothiazide molecule.

Reaction Schemes from Precursor Molecules

The common synthetic route to chlorothiazide begins with 3-chloroaniline (B41212). gpatindia.comblogspot.com The process can be summarized in the following key steps:

Chlorosulfonation: 3-chloroaniline undergoes sulfonylchlorination when reacted with chlorosulfonic acid. This step introduces two sulfonyl chloride groups onto the benzene (B151609) ring, yielding 4-amino-6-chlorobenzene-1,3-disulfonyl dichloride. blogspot.comyoutube.com

Amination: The resulting disulfonyl chloride intermediate is then treated with ammonia. This reaction converts the sulfonyl chloride groups into sulfonamide groups, forming 4-amino-6-chlorobenzene-1,3-disulfonamide. blogspot.comyoutube.com

Cyclization: The final step involves the cyclization of the disulfonamide compound. This is achieved by reacting it with formic acid, which leads to the formation of the benzothiadiazine ring structure of chlorothiazide. blogspot.comyoutube.com

The formation of chlorothiazide sodium is then achieved by treating chlorothiazide with a suitable sodium source, such as sodium hydroxide (B78521) or another alkaline medium. researchgate.netgoogle.com

Optimization of Synthesis Methodologies (e.g., Hydrotropes as Reaction Media)

Optimizing synthetic and formulation processes is crucial for improving yield, purity, and physicochemical properties. One area of research involves the use of hydrotropes, which are compounds that can enhance the solubility of poorly soluble substances in water. While specific research on using hydrotropes as a reaction medium for the primary synthesis of chlorothiazide is not extensively detailed, their application in enhancing the solubility of related compounds like hydrochlorothiazide (B1673439) is well-documented. nih.govresearchgate.net

Hydrotropes are classified as structure-breakers (chaotropes) or structure-makers (kosmotropes). scispace.com They can be of natural or synthetic origin. For instance, a study on hydrochlorothiazide utilized a blend of a natural hydrotrope (piperazine) and a synthetic one (sodium benzoate) to create solid dispersions, which significantly increased the drug's solubility. nih.govresearchgate.net This approach, using hydrotropic agents in aqueous solutions, presents an environmentally friendly alternative to organic solvents and could be applied to optimize the processing and formulation of chlorothiazide and its salts. scispace.comthesciencein.org

Design and Synthesis of Chlorothiazide Derivatives

The benzothiadiazine scaffold of chlorothiazide has served as a template for the design and synthesis of numerous derivatives, aiming to explore new therapeutic activities and refine existing ones.

Strategies for Chemical Modification and Scaffold Variation

Chemical modification of the chlorothiazide structure follows established structure-activity relationships (SAR). gpatindia.com Key strategies include:

Substitution at Position 3: Introducing lipophilic groups at this position can increase potency and duration of action. gpatindia.com

Saturation of the 3-4 Double Bond: Converting chlorothiazide to hydrochlorothiazide (a 3,4-dihydro derivative) results in a compound that is approximately ten times more potent. gpatindia.com

Modification of the 7-Sulfonamide Group: While removal of this group diminishes activity, its modification is a key area for creating derivatives with different biological targets. gpatindia.comebi.ac.uk For example, linking aryl sulfonamides to other molecules has been explored to create novel antihypertensives. ebi.ac.uk

Substitution at the 2-N Position: Alkyl substitution at this position can increase the duration of action. gpatindia.com

These strategies allow chemists to fine-tune the molecule's properties, leading to the development of new compounds with diverse pharmacological profiles, including inhibitors of enzymes like aldose reductase and PI3Kδ. nih.govacs.org

Investigation of Novel Benzothiadiazine Derivatives

Research into novel benzothiadiazine derivatives has expanded far beyond diuretics. Scientists have synthesized and evaluated new compounds for a range of therapeutic applications.

PI3Kδ-Selective Inhibitors: A series of 24 novel benzothiadiazine derivatives were designed and synthesized as potential treatments for B-cell-mediated malignancies. Compounds S-63 and S-71 emerged as highly potent and selective PI3Kδ inhibitors, with S-63 also showing promising oral bioavailability in pharmacokinetic studies. nih.gov

Aldose Reductase Inhibitors: Several benzothiadiazine derivatives have been synthesized and shown to possess dual functionality as aldose reductase inhibitors and antioxidants, which could be relevant for treating diabetic complications. nih.gov Another study focused on N4-acetic acid derivatives of benzothiadiazine 1,1-dioxide, identifying compounds with potent and selective aldose reductase inhibitory activity. acs.org

Antileishmanial Agents: A library of benzothiadiazine-1,1-dioxide derivatives was synthesized and tested against Leishmania parasites. One derivative, 3-methyl-2-[3-(trifluoromethyl)benzyl]-2H-benzo[e] researchgate.netnih.govnih.govthiadiazine 1,1-dioxide, was particularly effective against Leishmania major. wiley.com

These examples highlight the versatility of the benzothiadiazine scaffold as a privileged structure in medicinal chemistry.

Polymorphism and Solid-State Research of Chlorothiazide Sodium

The solid-state properties of an active pharmaceutical ingredient are critical. Chlorothiazide and its sodium salt exhibit polymorphism, meaning they can exist in multiple crystalline forms, each with distinct physicochemical properties. google.comnih.gov

Research has identified several polymorphic forms of chlorothiazide sodium, designated as Forms I, II, III, and IV. google.com These forms can be prepared under different conditions and are characterized by their unique Powder X-ray Diffraction (PXRD) patterns. google.com

| Form | Key PXRD Peaks (2-theta) google.com |

| Form II | 17.22, 19.82, 25.91, 27.60, 29.55, 31.21 |

| Form III | 8.83, 10.41, 16.70, 18.15, 20.62, 23.31, 26.38, 26.59, 28.11 |

| Form IV | 16.55, 17.12, 17.56, 18.09, 19.55, 19.72, 27.52 |

In addition to these anhydrous forms, a crystalline monosodium dihydrate of chlorothiazide sodium has been characterized. researchgate.netnih.gov This dihydrate form was found to be stable at 25°C in relative humidity ranging from 10-90%. researchgate.netnih.gov Further processing can yield a crystalline anhydrous form. researchgate.netnih.gov The crystal structure of the dihydrate was determined to be triclinic, with a P-1 space group, featuring a polymeric-type suprastructure where sodium cations are linked to chlorothiazide molecules via water bridges. researchgate.netnih.gov Notably, the aqueous solubility of the chlorothiazide sodium dihydrate is approximately 400 times higher than that of the parent chlorothiazide, which can offer significant biopharmaceutical advantages. researchgate.netnih.gov

More recent research has also identified new polymorphic forms of the parent chlorothiazide (not the sodium salt), such as Form IV, which can be produced via spray drying. rsc.orgresearchgate.net This form was found to convert back to the more stable Form I under conditions of high temperature and humidity. rsc.orgresearchgate.net

Identification and Characterization of Polymorphic Forms

Chlorothiazide sodium, the salt of the diuretic chlorothiazide, has been shown to exist in multiple polymorphic forms. These different solid-state forms arise from the different arrangements of the molecules in the crystal lattice and can exhibit distinct physicochemical properties. Research has led to the identification and characterization of several polymorphs of chlorothiazide sodium, primarily through techniques such as X-ray powder diffraction (PXRD), thermal analysis, and spectroscopy. researchgate.netnih.gov

A significant contribution to the understanding of chlorothiazide sodium's solid-state chemistry is the characterization of a monosodium dihydrate form. researchgate.netnih.gov This crystalline material was determined to have a triclinic crystal structure with a P-1 space group. nih.gov In this form, chlorothiazide sodium molecules create a self-assembling polymeric-type suprastructure, where sodium cations are linked to chlorothiazide molecules via water bridges. researchgate.netnih.gov The unit cell is composed of two chlorothiazide molecules bonded with sodium cations. researchgate.net This dihydrate form is stable under a wide range of relative humidity (RH), specifically between 10% and 90% RH at 25°C. researchgate.netnih.gov Further processing of this salt can yield a crystalline anhydrous form, which is stable in a lower humidity range of 0-20% RH at 25°C. researchgate.netnih.gov Notably, the aqueous solubility of the chlorothiazide sodium dihydrate at 37°C is approximately 400 times higher than that of the parent chlorothiazide. researchgate.netnih.gov

In addition to the hydrate (B1144303) and anhydrate forms, several other polymorphic forms of chlorothiazide sodium have been described and designated as Form I, Form II, Form III, and Form IV. google.com These forms are distinguished by their unique X-ray diffraction patterns.

Below is a data table summarizing the identified polymorphic forms of Chlorothiazide Sodium and their characterization data.

Table 1: Polymorphic Forms of Chlorothiazide Sodium

| Form | Key Characterization Method | Distinguishing Features |

|---|---|---|

| Monosodium Dihydrate | Single Crystal X-ray Diffraction, PXRD, Dynamic Moisture Sorption | Triclinic, P-1 space group; Polymeric suprastructure with water bridges; Stable at 10-90% RH at 25°C. researchgate.netnih.gov |

| Anhydrous Form | Dynamic Moisture Sorption | Derived from the dihydrate; Stable at 0-20% RH at 25°C. researchgate.netnih.gov |

| Form I | X-ray Powder Diffraction (PXRD) | Characterized by a specific PXRD pattern as detailed in patent literature. google.com |

| Form II | X-ray Powder Diffraction (PXRD) | Characterized by a distinct PXRD pattern with major peaks at 2-theta values of approximately 17.22, 19.82, 25.91, 27.60, 29.55, and 31.21 degrees. google.com |

| Form III | X-ray Powder Diffraction (PXRD) | Characterized by a unique PXRD pattern with major peaks at 2-theta values of approximately 8.83, 10.41, 16.70, 18.15, 20.62, 23.31, 26.38, 26.59, and 28.11 degrees. google.com |

| Form IV | X-ray Powder Diffraction (PXRD) | Characterized by a specific PXRD pattern with major peaks at 2-theta values of approximately 16.55, 17.12, 17.56, 18.09, 19.55, 19.72, and 27.52 degrees. google.com |

Preparation and Characterization of Cocrystals

The formation of cocrystals, which are multicomponent crystalline solids composed of an active pharmaceutical ingredient (API) and a coformer in a specific stoichiometric ratio, is a well-established strategy to modify the physicochemical properties of a drug without altering its covalent structure. nih.gov Research into the cocrystallization of chlorothiazide has been actively pursued to enhance its properties.

An extensive screening study on chlorothiazide has led to the successful synthesis of new cocrystals with a variety of coformers containing functional groups such as carboxyl, amide, hydroxyl, sulfonamide, pyridine, amidine, and amine. universityofgalway.ie In this study, thirteen new cocrystals were identified using mechanical grinding and liquid-assisted grinding techniques, with eight of these being successfully crystallized from solution for single-crystal X-ray diffraction analysis. universityofgalway.ie The coformers that successfully formed cocrystals with chlorothiazide include acetamide, benzamide, propionamide, caprolactam, carbamazepine, nicotinamide, isonicotinamide, hexamethylenetetramine, 4,4'-bipyridine, 1,2-di(4-pyridyl)ethylene, 2-hydroxypyridine, 1,3-di(4-pyridyl)propane, and pyrazine. universityofgalway.ie The resulting cocrystals exhibited varying stoichiometries, such as 1:1, 1:2, and 2:1 ratios of chlorothiazide to coformer. universityofgalway.ie Analysis of the crystal structures revealed that in most cases, the hydrogen bonding pattern of chlorothiazide was altered from the self-association (catemer synthon) observed in its pure form to form heterogeneous synthons with the coformers. universityofgalway.ie Dissolution studies on these cocrystals showed a range of behaviors, with some exhibiting enhanced dissolution rates compared to chlorothiazide, while others had similar or lower dissolution properties. universityofgalway.ie

Another line of research has focused on the cocrystallization of chlorothiazide with amino acids. researchgate.net Four new cocrystals of chlorothiazide were synthesized with sarcosine, DL-proline, L-proline hydrate, and D-proline hydrate. researchgate.net Single-crystal data indicated that the chlorothiazide molecule interacts with the amino acids through amine-carboxylate interactions. researchgate.net

The table below provides a summary of some of the prepared and characterized chlorothiazide cocrystals.

Table 2: Preparation and Characterization of Chlorothiazide Cocrystals

| Coformer | Method of Preparation | Stoichiometry (CTZ:Coformer) | Key Findings |

|---|---|---|---|

| Acetamide | Mechanical Grinding, Liquid-Assisted Grinding | Not specified in abstract | Formation of a new cocrystal confirmed by XRPD. universityofgalway.ie |

| Benzamide | Mechanical Grinding, Liquid-Assisted Grinding, Crystallization from solution | 1:1 | Structure determined by single-crystal X-ray diffraction; exhibits similar or lower dissolution than chlorothiazide. universityofgalway.ie |

| Carbamazepine | Mechanical Grinding, Liquid-Assisted Grinding, Crystallization from solution | 1:2 | Structure determined by single-crystal X-ray diffraction; shows enhanced dissolution properties. universityofgalway.ie |

| Nicotinamide | Mechanical Grinding, Liquid-Assisted Grinding, Crystallization from solution | 1:1 | Structure determined by single-crystal X-ray diffraction; exhibits similar or lower dissolution than chlorothiazide. universityofgalway.ie |

| Isonicotinamide | Mechanical Grinding, Liquid-Assisted Grinding, Crystallization from solution | 1:1 | Structure determined by single-crystal X-ray diffraction; exhibits similar or lower dissolution than chlorothiazide. universityofgalway.ie |

| Hexamethylenetetramine | Mechanical Grinding, Liquid-Assisted Grinding, Crystallization from solution | 1:1 | Structure determined by single-crystal X-ray diffraction; shows similar or lower dissolution properties than chlorothiazide. universityofgalway.ie |

| 4,4'-Bipyridine | Mechanical Grinding, Liquid-Assisted Grinding, Crystallization from solution | 2:1 | Structure determined by single-crystal X-ray diffraction; maintains the homosynthon of chlorothiazide and has a low dissolution rate. universityofgalway.ie |

| 1,2-di(4-pyridyl)ethylene | Mechanical Grinding, Liquid-Assisted Grinding, Crystallization from solution | 1:1 | Structure determined by single-crystal X-ray diffraction; exhibits enhanced dissolution properties. universityofgalway.ie |

| Sarcosine | Not specified | Not specified | Formation of a new cocrystal confirmed by single-crystal data showing amine-carboxylate interactions. researchgate.net |

| DL-Proline | Not specified | Not specified | Formation of a new cocrystal confirmed by single-crystal data showing amine-carboxylate interactions. researchgate.net |

Molecular Mechanisms and Cellular Target Investigations

Primary Mechanism: Sodium-Chloride Cotransporter (NCC) Inhibition

The principal molecular target of chlorothiazide (B1668834) sodium is the sodium-chloride cotransporter (NCC), also known as the thiazide-sensitive Na+-Cl- cotransporter or SLC12A3. physiology.org Located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney, the NCC is responsible for reabsorbing approximately 5-10% of filtered sodium chloride from the tubular fluid back into the blood. physiology.org By inhibiting this transporter, chlorothiazide promotes the excretion of sodium and chloride, leading to a diuretic effect.

Binding Kinetics and Affinity to NCC

Chlorothiazide and other thiazide-type diuretics bind to an orthosteric site on the NCC, meaning they directly compete with the chloride ion for its binding site. researchgate.netnih.gov This competitive inhibition is a key feature of its mechanism. The binding of thiazides locks the transporter in an outward-facing conformation, preventing it from cycling and transporting ions across the membrane. nih.govnih.gov

Recent studies have provided insights into the specifics of this interaction. For instance, mutations in certain residues of the NCC can alter the binding affinity and potency of different thiazide and thiazide-like diuretics, highlighting the specific molecular interactions that govern this process. researchgate.net

Impact on NCC Function and Electrolyte Transport Dynamics

The inhibition of the NCC by chlorothiazide has a direct and significant impact on electrolyte transport dynamics. By blocking the reabsorption of sodium and chloride in the DCT, it leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically draws water into the tubule, resulting in diuresis. scilit.com This natriuretic and chloruretic effect is the cornerstone of its therapeutic action in conditions such as hypertension and edema.

The body can exhibit long-term adaptations to chronic diuretic treatment. Studies in animal models have shown that chronic administration of thiazide diuretics can lead to an increased abundance of the NCC protein, a compensatory mechanism that may contribute to diuretic tolerance. karger.com

Structural Basis of Ligand-NCC Interaction via Cryo-Electron Microscopy

The advent of cryo-electron microscopy (cryo-EM) has revolutionized our understanding of the structural basis for the interaction between thiazide diuretics and the NCC. nih.govresearchgate.netebi.ac.uk High-resolution structures of the human NCC, both alone and in complex with thiazide diuretics, have been determined. nih.govnih.gov

These structural studies have revealed that thiazide diuretics, including a potent derivative polythiazide, bind within a pocket that overlaps with the chloride-binding site. nih.gov This binding physically obstructs the ion translocation pathway. researchgate.net The binding pocket is formed by residues from several transmembrane helices of the NCC. nih.gov Furthermore, the cryo-EM structures demonstrate that the binding of the diuretic stabilizes the transporter in an outward-open conformation, effectively stalling the transport cycle. nih.govnih.gov This detailed structural information provides a blueprint for the rational design of new and more specific NCC inhibitors. researchgate.net

Secondary and Modulatory Molecular Targets

Interaction with Carbonic Anhydrases

Thiazide diuretics were originally developed from carbonic anhydrase inhibitors. ahajournals.org While their primary diuretic effect is not mediated through carbonic anhydrase inhibition, many thiazides, including chlorothiazide, retain some inhibitory activity against various isoforms of this enzyme. nih.govtandfonline.com

Research has demonstrated that chlorothiazide can bind to and inhibit several human carbonic anhydrase (CA) isoforms with varying affinities. nih.gov The interaction typically involves the sulfonamide group of the thiazide coordinating with the zinc ion in the active site of the enzyme. nih.gov This inhibition of carbonic anhydrases, particularly in vascular tissue, may contribute to the vasodilatory effects of thiazides, although this is considered a secondary mechanism. ahajournals.orgdrugbank.com

| CA Isoform | Binding Affinity (Kd) in nM | Assay Method |

|---|---|---|

| CA II | 370 | FTSA |

| CA II | 310 | SFA |

| CA II | 250 | ITC |

| CA IV | 310 | FTSA |

| CA IV | 300 | SFA |

FTSA: Fluorescent Thermal Shift Assay; SFA: Stopped-Flow CO2 Hydration Assay; ITC: Isothermal Titration Calorimetry. Data compiled from scientific literature. nih.gov

Modulation of Large-Conductance Calcium-Activated Potassium Channels (KCa)

Another important secondary target for thiazide diuretics is the large-conductance calcium-activated potassium channel (BK channel or KCa). drugbank.comnih.gov These channels are widely distributed and play a crucial role in regulating vascular smooth muscle tone. frontiersin.orgscispace.com

Activation of KCa channels in vascular smooth muscle cells leads to hyperpolarization of the cell membrane, which in turn causes vasodilation. nih.gov It has been proposed that the vasodilatory effect of some thiazides, which contributes to their antihypertensive action, is mediated through the activation of these channels. drugbank.com The precise molecular mechanism of how chlorothiazide modulates KCa channels is still under investigation, but it is thought to be an indirect effect, possibly related to its carbonic anhydrase inhibitory activity and subsequent changes in intracellular pH. ahajournals.org

Vasodilatory Mechanisms Independent of Primary Diuretic Action

Beyond its well-established diuretic effects, chlorothiazide sodium exhibits direct vasodilatory properties that are independent of its action on renal salt transport. Research indicates that this vasodilation is not mediated by the inhibition of the Na-Cl cotransporter (NCC) in vascular smooth muscle cells. nih.govphysiology.org Instead, the primary mechanism involves the activation of potassium channels in the vascular smooth muscle. nih.govphysiology.org

Table 1: Summary of Vasodilatory Mechanisms of Chlorothiazide Sodium

| Mechanism | Description | Key Molecular Target |

| Potassium Channel Activation | Opening of potassium channels in vascular smooth muscle cells leads to hyperpolarization and relaxation. | Large-conductance calcium-activated potassium (KCa) channels |

| Independence from NCC Inhibition | The vasodilatory effect does not rely on the inhibition of the Na-Cl cotransporter in vascular tissue. | Not Applicable |

Regulatory Pathways Influencing Chlorothiazide Sodium Action

The therapeutic effects of chlorothiazide sodium are intricately linked to and modulated by various physiological regulatory pathways. These include the expression and phosphorylation state of its primary target, the NCC, and its interactions with the Renin-Angiotensin-Aldosterone System.

The primary molecular target of chlorothiazide sodium is the sodium-chloride cotransporter (NCC), located in the apical membrane of the distal convoluted tubule cells in the kidney. nih.gov The activity of NCC is tightly regulated by its expression at the cell surface and its phosphorylation state. Increased phosphorylation of NCC is associated with its activation and enhanced salt reabsorption. researchgate.net

The regulation of NCC phosphorylation is primarily governed by a complex signaling cascade involving the "With-No-Lysine" (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK). nih.gov Hormonal signals, such as angiotensin II, can stimulate this pathway, leading to increased NCC phosphorylation and activity. mdpi.com By inhibiting NCC, chlorothiazide disrupts this feedback loop. The resulting decrease in sodium reabsorption and blood pressure triggers counter-regulatory mechanisms that can influence NCC expression and phosphorylation. For instance, the activation of the renin-angiotensin-aldosterone system in response to chlorothiazide can lead to an increase in angiotensin II, which in turn can modulate NCC phosphorylation. mdpi.com

The diuretic and natriuretic effects of chlorothiazide sodium lead to a decrease in extracellular fluid volume and a reduction in sodium delivery to the distal nephron. This is sensed by the macula densa in the juxtaglomerular apparatus of the kidney, which in turn stimulates the release of renin. mdpi.commdpi.com

Renin initiates the enzymatic cascade of the Renin-Angiotensin-Aldosterone System (RAAS). mdpi.com It cleaves angiotensinogen to form angiotensin I, which is then converted to the potent vasoconstrictor angiotensin II by the angiotensin-converting enzyme (ACE). mdpi.com Angiotensin II exerts several effects that counteract the action of chlorothiazide, including stimulating aldosterone secretion from the adrenal cortex. mdpi.com Aldosterone, in turn, promotes sodium and water reabsorption in the collecting ducts, partially mitigating the diuretic effect of chlorothiazide. mdpi.com This activation of the RAAS is a key physiological response to the volume depletion induced by chlorothiazide. nih.gov

Table 2: Chlorothiazide Sodium and RAAS Interaction

| Initiating Event | Physiological Consequence | Key RAAS Components Involved |

| Decreased sodium and water reabsorption | Stimulation of renin release | Renin |

| Increased renin levels | Increased production of angiotensin II | Angiotensinogen, Angiotensin I, ACE, Angiotensin II |

| Increased angiotensin II levels | Vasoconstriction and aldosterone secretion | Angiotensin II, Aldosterone |

Off-Target and Pleiotropic Mechanistic Effects

Recent research has uncovered several off-target and pleiotropic effects of chlorothiazide sodium that extend beyond its primary diuretic and antihypertensive actions. These include activities related to protein aggregation and the modulation of inflammatory processes.

Emerging evidence suggests that chlorothiazide possesses anti-amyloidogenic properties. A study investigating the effect of chlorothiazide on the fibrillation of hen egg white lysozyme (B549824) (HEWL), a model protein for studying amyloidosis, demonstrated that chlorothiazide can inhibit the formation of amyloid fibrils. researchgate.net

The study found that chlorothiazide binds to the aggregation-prone regions of HEWL, stabilizing the protein and preventing its aggregation into amyloid structures. researchgate.net This inhibitory effect on protein aggregation was observed at micromolar concentrations of chlorothiazide. researchgate.net These findings suggest a potential therapeutic role for chlorothiazide in diseases characterized by amyloid deposition, such as Alzheimer's disease, although further research is needed to explore this possibility. researchgate.net

Thiazide diuretics, including chlorothiazide, have been suggested to possess immunomodulatory and anti-inflammatory properties. The mechanisms underlying these effects are not fully elucidated but may involve the modulation of various inflammatory pathways and cytokine production.

Some studies have indicated that thiazide-like diuretics can influence the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of inflammation. Furthermore, thiazides may affect the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). By potentially dampening these inflammatory responses, chlorothiazide may exert beneficial effects beyond blood pressure control. However, the precise molecular pathways and the full extent of chlorothiazide's impact on inflammatory processes require further investigation.

Mechanistic Investigations of Calcium Reabsorption Enhancement

Investigations into the molecular mechanisms by which chlorothiazide enhances calcium reabsorption have primarily focused on its effects within the distal convoluted tubule (DCT). Research has revealed a complex interplay of ion transport inhibition, cellular electrical potential changes, and regulation of gene expression that collectively lead to a decrease in urinary calcium excretion.

The principal mechanism is initiated by the inhibition of the apical sodium-chloride (Na+-Cl-) cotransporter in DCT cells. drugbank.comyoutube.commagonlinelibrary.com This action directly reduces the influx of sodium and chloride ions from the tubular fluid into the cell. nih.govjci.org Studies on immortalized mouse distal convoluted tubule (MDCT) cells have quantified this effect, showing that chlorothiazide can inhibit sodium (²²Na+) uptake by 40% and chloride (³⁶Cl-) uptake by 50% from baseline levels. nih.govjci.org

The inhibition of chloride entry leads to a lower intracellular chloride concentration. nih.govjci.org Since, under normal conditions, the intracellular chloride level is above its electrochemical equilibrium, this reduction prompts chloride to exit the cell via basolateral chloride channels. nih.govjci.org This outflow of negatively charged chloride ions results in the hyperpolarization of the cell membrane, making the cell's interior more electrically negative. nih.govjci.org One study documented that chlorothiazide induced a concentration-dependent hyperpolarization in MDCT cells, averaging a change of 20.4 ± 7.2 mV. jci.org

This hyperpolarization increases the electrical driving force for positively charged calcium ions (Ca²⁺) to enter the cell from the tubular lumen. nih.govjci.org This influx occurs through specific apical calcium channels, which have been identified as dihydropyridine-sensitive. nih.govjci.org The stimulation of Ca²⁺ uptake is significant; experiments have demonstrated a 45% increase in calcium (⁴⁵Ca²⁺) uptake in MDCT cells following treatment with chlorothiazide. nih.govjci.org This leads to a substantial rise in the intracellular calcium concentration, which has been observed to increase from a resting level of approximately 91 nM to a maximum of 654 nM. nih.gov This entire cascade, from Na+-Cl- cotransporter inhibition to enhanced calcium influx, occurs independently of parathyroid hormone (PTH). physiology.org

| Parameter | Control (Baseline) | After Chlorothiazide (10⁻⁴ M) | Percentage Change |

|---|---|---|---|

| ²²Na⁺ Uptake (nmol/min/mg protein) | 272 ± 35 | ~163 | -40% |

| ³⁶Cl⁻ Uptake (nmol/min/mg protein) | 340 ± 50 | ~170 | -50% |

| ⁴⁵Ca²⁺ Uptake (nmol/min/mg protein) | 2.86 ± 0.26 | ~4.15 | +45% |

| Intracellular Ca²⁺ ([Ca²⁺]i) (nM) | 91 ± 12 | 654 ± 31 | +619% |

| Membrane Voltage (mV) | -72 ± 2 | -92.4 ± 9.2 | Hyperpolarization by 20.4 mV |

Further research has identified a secondary, volume-status-dependent mechanism involving the regulation of specific genes that facilitate calcium transport. physiology.org When volume contraction is prevented by salt supplementation, chronic administration of chlorothiazide has been shown to significantly increase the gene expression of the apical calcium channel Transient Receptor Potential Vanilloid 5 (TRPV5) and the intracellular calcium-binding proteins calbindin-D28k and calbindin-D9k. magonlinelibrary.comphysiology.org These proteins are crucial components of the transcellular calcium transport system in the DCT. physiology.org However, in states of volume contraction, this effect on gene expression is not observed, and the hypocalciuric effect is thought to be primarily due to enhanced calcium reabsorption in the proximal tubule, which occurs secondary to the volume depletion. magonlinelibrary.comphysiology.orgfrontiersin.org

Structure Activity Relationship Sar and Mechanistic Correlates

Influence of Substituent Groups on Bioactivity

The potency and efficacy of thiazide diuretics are highly dependent on the nature and position of various substituent groups on the benzothiadiazine nucleus.

The substituent at position 6 of the benzothiadiazine ring is a critical determinant of diuretic activity. pharmacy180.comslideshare.netgpatindia.com An electron-withdrawing group at this position is essential for the compound's effectiveness. slideshare.netgpatindia.comemu.edu.tr

Halogenation: Compounds with a chloro (Cl), bromo (Br), or trifluoromethyl (CF3) group at position 6 exhibit high diuretic activity. slideshare.netemu.edu.tr Chlorothiazide (B1668834), with its chlorine atom at this position, is a prime example. brainly.com The trifluoromethyl-substituted analogs are generally more lipid-soluble, which can contribute to a longer duration of action compared to their chloro-substituted counterparts. slideshare.netemu.edu.tr

Electron-Donating Groups: Conversely, the introduction of electron-releasing groups, such as a methyl or methoxy (B1213986) group, at position 6 markedly reduces or eliminates diuretic activity. slideshare.netemu.edu.tr

Hydrogen Substitution: A simple hydrogen atom at position 6 results in a compound with little to no diuretic effect. slideshare.netgpatindia.com

The necessity of an electron-withdrawing group at position 6 underscores its importance in the interaction with the biological target, believed to be the Na+/Cl- cotransporter in the distal convoluted tubule. lecturio.com

The presence of an unsubstituted sulfonamide (-SO2NH2) group at position 7 is indispensable for the diuretic activity of thiazides. pharmacy180.comslideshare.netemu.edu.trquizgecko.com

Essential for Diuresis: Removal or replacement of the 7-sulfonamide group leads to a significant loss of diuretic efficacy. slideshare.netgpatindia.comquizgecko.com Interestingly, some compounds lacking the 7-sulfonamide group, such as diazoxide, lose their diuretic effect but retain antihypertensive properties, suggesting different mechanisms for these two actions. pharmacy180.comemu.edu.tr

Positional Importance: The specific placement at position 7 is crucial. Interchanging the chloro group at position 6 and the sulfonamide group at position 7 in chlorothiazide results in diminished activity. emu.edu.tr

This highlights the sulfonamide group's critical role in binding to the target transporter, likely through hydrogen bonding interactions.

Impact of Structural Modifications on Potency and Duration of Action

Alterations to the core thiazide structure, including the saturation of the heterocyclic ring and the addition of lipophilic substituents, can significantly modulate the potency and duration of action.

Saturation of the double bond between the 3rd and 4th positions of the benzothiadiazine nucleus to form a 3,4-dihydro derivative has a profound impact on diuretic potency.

Increased Potency: This modification produces a diuretic that is approximately 3 to 10 times more active than the unsaturated parent compound. pharmacy180.comslideshare.netgpatindia.comgpatindia.com A classic example is the comparison between chlorothiazide and its saturated analog, hydrochlorothiazide (B1673439), with the latter being significantly more potent. slideshare.netmlsu.ac.innuph.edu.ua

The enhanced potency of the dihydro-derivatives suggests that the conformational change resulting from the saturation of the double bond leads to a more optimal fit with the Na+/Cl- cotransporter.

The introduction of lipophilic (fat-soluble) groups can enhance both the potency and the duration of action of thiazide diuretics.

Position 3 Substitutions: Adding a lipophilic group at position 3 markedly increases diuretic potency. slideshare.netgpatindia.comgpatindia.com Substituents such as haloalkyl, aralkyl, or thioether groups increase the lipid solubility of the molecule, leading to a longer duration of action. slideshare.netgpatindia.comgpatindia.com

N-Alkylation: Alkyl substitution on the 2-N position can also decrease the polarity of the molecule and, as a result, increase the duration of diuretic action. slideshare.netgpatindia.comgpatindia.com

These modifications likely improve the pharmacokinetic properties of the drugs, such as absorption and distribution, allowing for a more sustained presence at the site of action.

Acidity and Electron-Withdrawing Group Contributions to Activity

The acidic nature of thiazide diuretics and the electronic properties of their substituent groups are fundamental to their mechanism of action.

Acidity of Thiazides: Thiazide diuretics are weakly acidic compounds. emu.edu.trquizgecko.com The hydrogen atom at the N-2 position is the most acidic due to the electron-withdrawing effects of the adjacent sulfonyl group. pharmacy180.comgpatindia.comemu.edu.tr The sulfonamide group at position 7 provides a secondary point of acidity. gpatindia.comemu.edu.tr This acidity allows for the formation of water-soluble sodium salts, such as chlorothiazide sodium, which can be administered intravenously. pharmacy180.comemu.edu.tr Chlorothiazide itself has pKa values of 6.7 and 9.5. emu.edu.tr

The interplay of these acidic and electronic features is crucial for the molecule's ability to bind effectively to the Na+/Cl- cotransporter and exert its diuretic effect.

Computational Modeling and Simulation Studies in Mechanistic Elucidation

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. co-ac.com This method is instrumental in understanding how chlorothiazide (B1668834) interacts with its protein targets at an atomic level.

Molecular docking studies have been utilized to map the specific interactions between chlorothiazide and its target proteins. These studies reveal the precise binding orientation and the key amino acid residues involved in forming a stable complex.

One such study investigated the interaction of chlorothiazide (CTZ) with hen egg white lysozyme (B549824) (HEWL), a model protein used to study amyloid aggregation. The docking results identified a specific binding pocket for CTZ. The analysis revealed that chlorothiazide binds to HEWL through a combination of hydrogen bonds and hydrophobic interactions. nih.gov Key residues in the HEWL binding site interacting with chlorothiazide include ASP52, GLN57, ILE58, TRP63, ALA107, and TRP108. nih.gov

While the primary diuretic target of chlorothiazide is the thiazide-sensitive Na-Cl cotransporter (NCC), detailed docking studies on this specific complex are often inferred from structural data of related compounds. nih.govnih.govfrontiersin.org Cryo-electron microscopy (cryo-EM) structures of human NCC in complex with other thiazide diuretics show that these inhibitors bind to an orthosteric site, directly occluding the ion translocation pathway. researchgate.netnih.gov They specifically overlap with the Cl⁻-binding site, which locks the transporter in an outward-facing conformation. nih.gov This structural information provides a robust framework for building and validating docking models of chlorothiazide with the NCC transporter.

Furthermore, chlorothiazide is known to interact with various isoforms of carbonic anhydrase (CA). nih.govnih.gov Docking simulations based on the crystal structures of carbonic anhydrases show that sulfonamide-bearing drugs like chlorothiazide orient themselves within the active site where the sulfonamide group coordinates with the catalytic Zn(II) ion, a critical interaction for inhibition. nih.govnih.gov

| Target Protein | Interacting Residues | Type of Interaction |

| Hen Egg White Lysozyme (HEWL) | ASP52, GLN57, ILE58, TRP63, ALA107, TRP108 | Hydrogen Bonds, Hydrophobic |

| Na-Cl Cotransporter (NCC) | Overlaps with Cl⁻-binding site | Orthosteric hindrance |

| Carbonic Anhydrase (CA) | Active site Zn(II) ion, Asn67, Gln92, Thr200 | Coordination bond, Hydrogen bonds |

A primary goal of molecular docking is to predict the binding affinity, often expressed as binding energy (kcal/mol) or an inhibition constant (Kᵢ). mdpi.com These values provide a quantitative estimate of the strength of the ligand-target interaction.

In the computational study involving chlorothiazide and HEWL, the binding energy was calculated to be -6.58 kcal/mol. nih.gov The negative value indicates a spontaneous and favorable binding process between the drug and the protein. nih.gov

For the interaction with carbonic anhydrase isoforms, experimental assays, which are often complemented by computational predictions, have determined specific binding affinities. For instance, the affinity of chlorothiazide for Carbonic Anhydrase II (CA II) was found to be 2600 nM, while its affinity for Carbonic Anhydrase IV (CA IV) was 310 nM, as determined by a fluorescent thermal shift assay (FTSA). nih.gov These experimentally determined affinities serve as benchmarks for validating the accuracy of computational docking scores.

| Target Protein | Method | Predicted Binding Affinity |

| Hen Egg White Lysozyme (HEWL) | Molecular Docking | -6.58 kcal/mol |

| Carbonic Anhydrase II (CA II) | Fluorescent Thermal Shift Assay (FTSA) | 2600 nM |

| Carbonic Anhydrase IV (CA IV) | Fluorescent Thermal Shift Assay (FTSA) | 310 nM |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide powerful insights into the dynamic behavior of molecules over time. researchgate.net By simulating the movements of atoms and molecules, MD can be used to assess the stability of ligand-protein complexes and observe conformational changes in the target protein upon ligand binding.

MD simulations also allow for the analysis of how a protein's flexibility and dynamics change upon ligand binding. This is often evaluated using root-mean-square fluctuation (RMSF), which measures the fluctuation of each amino acid residue around its average position. mdpi.com

Computational Approaches for Novel Ligand Discovery

The insights gained from molecular docking and dynamics studies of chlorothiazide serve as a foundation for the discovery of novel ligands. nih.gov Computer-aided drug design (CADD) leverages this structural and energetic information to identify and optimize new drug candidates. beilstein-journals.orgresearchgate.net

Structure-based drug design (SBDD) is a prominent approach where the three-dimensional structure of the target protein is used to design new molecules. beilstein-journals.org Using the detailed interaction maps of chlorothiazide with targets like NCC and carbonic anhydrases, medicinal chemists can design new compounds with modified functional groups. The goal is to enhance binding affinity, improve selectivity for a specific target isoform, or alter physicochemical properties. For example, the binding model of chlorothiazide within the NCC active site can guide the design of new derivatives that form additional favorable interactions with surrounding residues, potentially leading to more potent diuretic agents.

Another approach is ligand-based drug design (LBDD), which is used when the 3D structure of the target is unknown. researchgate.net This method relies on the knowledge of known active molecules like chlorothiazide. A pharmacophore model can be generated, which defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for biological activity. This model can then be used as a 3D query to screen large virtual libraries of compounds to identify new molecules that possess the required features and are therefore likely to be active. nih.gov

Ligand-Based Virtual Screening Methodologies

In the absence of a known 3D structure for a target protein, ligand-based virtual screening (LBVS) methods are critical for discovering new lead compounds. nih.govcam.ac.uk These techniques operate on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. nih.govyoutube.com Methodologies such as pharmacophore modeling and similarity searching are employed to screen large compound libraries to identify molecules that are likely to interact with the same target as a known active ligand, such as chlorothiazide. cam.ac.ukebi.ac.uk

Pharmacophore modeling involves identifying the essential steric and electronic features of a set of active molecules that are necessary for their biological activity. cam.ac.uk This model then serves as a 3D query to search for new compounds that possess the same features in the correct spatial arrangement. youtube.com For chlorothiazide and its analogs, a pharmacophore model could be constructed from their common features, such as hydrogen bond donors, acceptors, and aromatic centers, to screen for novel diuretic agents. ebi.ac.uknih.gov

Similarity searching is another prominent LBVS technique that ranks database compounds based on their structural similarity to a known active query molecule. youtube.com This can be performed using 2D fingerprints, which represent the presence or absence of various structural fragments, or 3D shape-based methods that compare the three-dimensional conformations of molecules. ebi.ac.uk

Below is a table outlining the steps for a hypothetical ligand-based virtual screening workflow for discovering novel inhibitors based on the Chlorothiazide scaffold.

| Step | Description | Methodology | Desired Outcome |

| 1. Query Preparation | A set of known active chlorothiazide analogs and the chlorothiazide molecule itself are selected. | Conformer Generation | A diverse set of low-energy 3D conformations for each active molecule. cam.ac.uk |

| 2. Model Generation | A pharmacophore model is built by aligning the active molecules and extracting common chemical features essential for activity. | Pharmacophore Modeling | A 3D model representing the key interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic centers). cam.ac.ukyoutube.com |

| 3. Database Screening | A large database of chemical compounds (e.g., ZINC15, PubChem) is screened against the generated pharmacophore model. researchgate.net | Virtual Screening | A list of "hit" molecules from the database that match the pharmacophore query. |

| 4. Hit Filtering & Ranking | The initial hits are filtered based on physicochemical properties (e.g., Lipinski's rule of five) and ranked using a scoring function. | Similarity Scoring, ADMET Prediction | A smaller, prioritized list of candidate molecules with good drug-like properties and a high probability of being active. nih.gov |

Application of Machine Learning and AI in Predicting Interactions

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enhancing the accuracy and efficiency of predicting drug interactions. wjbphs.com These technologies can analyze vast and complex datasets, including chemical structures, biological targets, and clinical data, to identify patterns that are not apparent through traditional analysis. researchgate.net For a compound like chlorothiazide, AI and ML models can be used to predict potential drug-drug interactions (DDIs), identify off-target effects, and elucidate its broader pharmacological profile.

ML models, such as deep neural networks and random forests, can be trained on large databases of known DDIs. researchgate.net By inputting features of chlorothiazide, such as its molecular structure, physicochemical properties, and metabolic pathways, these models can predict the likelihood of an interaction with other drugs. openaccessgovernment.org This predictive capability allows for the early identification of potentially harmful drug combinations, enhancing patient safety. openaccessgovernment.org

Furthermore, AI can be employed to predict off-target interactions, which can lead to adverse effects or opportunities for drug repurposing. mdpi.com By integrating data on drug-protein interactions, AI models can identify previously unknown proteins that chlorothiazide might bind to, offering new avenues for research into its mechanism of action and potential new therapeutic uses. mdpi.com Natural language processing (NLP), a subfield of AI, can also be used to extract valuable information from scientific literature and electronic health records to further refine interaction predictions. wjbphs.com

The table below summarizes various AI and ML approaches and their potential application in predicting interactions for Chlorothiazide sodium.

| AI/ML Model | Input Data | Application to Chlorothiazide Sodium | Predicted Outcome |

| Deep Neural Networks | Molecular descriptors, known drug interactions, gene expression data. researchgate.net | Predict potential interactions between chlorothiazide and other drugs. | A probability score for potential drug-drug interactions. |

| Random Forests | Drug structures, target protein information, clinical adverse event reports. | Identify potential off-target proteins for chlorothiazide. | A list of likely off-target binding proteins, suggesting potential side effects or repurposing opportunities. |

| Support Vector Machines | Physicochemical properties, metabolic pathway data. | Classify chlorothiazide's interaction profile. | Prediction of whether chlorothiazide will inhibit or induce specific metabolic enzymes. |

| Natural Language Processing (NLP) | Scientific literature, electronic health records, clinical trial data. wjbphs.com | Extract and synthesize reported interaction data and adverse events. | A comprehensive interaction profile based on real-world evidence. |

Computational Approaches to Protein Misfolding and Aggregation

The misfolding and subsequent aggregation of proteins are associated with numerous diseases. nih.govaip.org Computational methods are crucial for investigating these complex processes at an atomic level, as experimental techniques often face limitations in capturing the dynamic and transient nature of misfolded states. nih.govresearchgate.net Molecular dynamics (MD) simulations, docking studies, and bioinformatics tools are used to explore the mechanisms of protein aggregation and to study how small molecules might influence this process. aip.org

A study investigating the effect of Chlorothiazide (CTZ) on the aggregation of hen egg white lysozyme (HEWL) utilized a combination of spectroscopic and computational approaches to elucidate the interaction mechanism. nih.gov Amyloid fibril accumulation can lead to serious pathological conditions, and finding molecules that can inhibit this aggregation is a significant therapeutic goal. nih.gov

Computational docking studies were performed to predict the binding mode of chlorothiazide with HEWL. The results indicated that chlorothiazide interacts with the protein primarily through hydrogen bonds and hydrophobic interactions. nih.gov To further understand the stability and dynamics of this interaction, molecular dynamics simulations were conducted on both the free HEWL protein and the chlorothiazide-HEWL complex. These simulations provide insights into how the binding of chlorothiazide might alter the conformational landscape of the protein, potentially inhibiting the structural changes that lead to aggregation. nih.gov The thermodynamic analysis suggested that the binding of chlorothiazide displaces structured water molecules from the protein's surface, leading to an increase in entropy. nih.gov

These computational approaches are powerful tools for understanding how a drug like chlorothiazide might exert effects beyond its primary mechanism of action, such as modulating protein aggregation, which could have implications for diseases characterized by amyloid formation. nih.govnih.gov

The following table summarizes the computational methods used in the study of Chlorothiazide's effect on lysozyme aggregation.

| Computational Method | Purpose | Key Findings for Chlorothiazide (CTZ) | Reference |

| Molecular Docking | To predict the preferred binding pose and interactions between CTZ and Hen Egg White Lysozyme (HEWL). | CTZ interacts with HEWL primarily via hydrogen bonds and hydrophobic interactions. | nih.gov |

| Molecular Dynamics (MD) Simulation | To study the structural stability and dynamics of the CTZ-HEWL complex over time at a specific temperature (300 K). | Provides an interaction profile and explains how CTZ binding may alter the protein's conformation, potentially affecting its propensity to aggregate. | nih.gov |

| Thermodynamic Analysis (from fluorescence data) | To determine the thermodynamic forces driving the binding interaction. | The binding of CTZ to HEWL is entropically driven, suggesting the displacement of ordered water molecules upon binding. | nih.gov |

Advanced Analytical Methodologies in Chlorothiazide Sodium Research

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic techniques are fundamental in the analytical workflow of Chlorothiazide (B1668834) sodium, offering high-resolution separation of the target analyte from other components.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Chlorothiazide sodium due to its precision and robustness. Reversed-phase HPLC is the most common approach, utilizing a non-polar stationary phase and a polar mobile phase. Several stability-indicating HPLC methods have been developed to separate Chlorothiazide from its degradation products and related impurities.

A typical HPLC method for the analysis of hydrochlorothiazide (B1673439), a closely related compound, which is also applicable for chlorothiazide, involves a C18 column with a mobile phase consisting of a mixture of methanol and a buffer solution (e.g., phosphate buffer at pH 3.2) in a 60:40 v/v ratio. ijpsm.com Detection is commonly performed using a UV detector at a wavelength of around 270 nm, with a flow rate of 1 mL/min. ijpsm.com Such methods are validated for linearity, precision, accuracy, and robustness to ensure reliable and consistent results. ijpsm.com Another method utilizes a C8 column with an isocratic mobile phase of acetonitrile and 25mM potassium phosphate monobasic buffer (pH 2.9) in a 7:93 v/v ratio, with UV detection at 273 nm. austinpublishinggroup.com

The versatility of HPLC allows for its application in the simultaneous determination of Chlorothiazide and other active ingredients in combination drug products. For instance, a gradient RP-HPLC method has been developed for the simultaneous estimation of hydrochlorothiazide and other antihypertensive drugs, along with their impurities like chlorothiazide and salamide. researchgate.net This method employed an RP-C18 column with a gradient mixture of 0.05M potassium dihydrogen phosphate (pH 3), acetonitrile, and methanol, with UV detection at 225 nm. researchgate.net

Table 1: Exemplary HPLC Methods for Chlorothiazide and Related Compounds Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Stationary Phase | Reversed-phase C18 | Phenomenex Luna C8 | RP-C18 |

| Mobile Phase | Methanol:Buffer pH 3.2 (60:40 v/v) | Acetonitrile:25mM KH2PO4 pH 2.9 (7:93 v/v) | Gradient of 0.05M KH2PO4 (pH 3), Acetonitrile, and Methanol |

| Flow Rate | 1 mL/min | 1 mL/min | Not Specified |

| Detection Wavelength | 270 nm | 273 nm | 225 nm |

| Application | Stability-indicating assay of Hydrochlorothiazide | Assay of Hydrochlorothiazide and its impurities | Simultaneous estimation of Hydrochlorothiazide and other drugs with their impurities |

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These benefits are achieved through the use of columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. While specific UPLC methods for Chlorothiazide sodium are less commonly detailed in publicly available literature compared to HPLC, the principles of method development are analogous. A green UPLC method was developed for the determination of mycophenolate mofetil and its impurities, showcasing the potential for environmentally friendly and efficient analytical techniques that can be adapted for compounds like Chlorothiazide. researchgate.net The application of UPLC is particularly advantageous for the analysis of complex mixtures and for high-throughput screening.

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that provides a simple, cost-effective, and high-throughput alternative to HPLC for the quantification of Chlorothiazide sodium. HPTLC methods have been successfully developed and validated for the simultaneous determination of hydrochlorothiazide and other drugs in the presence of its impurities, including chlorothiazide. nih.gov

In a typical HPTLC method, the separation is achieved on pre-coated silica gel 60 F254 plates. nih.govnih.gov For a mixture containing hydrochlorothiazide, its impurities (chlorothiazide and salamide), and benazepril hydrochloride, a mobile phase of ethyl acetate-methanol-glacial acetic acid (85:2:0.3 v/v/v) was used, with densitometric measurement at 240 nm. nih.gov For a mixture with amiloride hydrochloride, the mobile phase was ethyl acetate-methanol-water-ammonia (90:10:5:3 v/v/v) with detection at 278 nm. nih.gov These methods are validated according to ICH guidelines and demonstrate good accuracy and precision, making them suitable for routine quality control. nih.gov

Table 2: HPTLC Method Parameters for the Analysis of Hydrochlorothiazide and its Impurities

| Parameter | Value |

|---|---|

| Stationary Phase | HPTLC silica gel 60 F254 plates |

| Mobile Phase (for mixture with Benazepril) | Ethyl acetate-methanol-glacial acetic acid (85:2:0.3 v/v/v) |

| Detection Wavelength (for mixture with Benazepril) | 240 nm |

| Mobile Phase (for mixture with Amiloride) | Ethyl acetate-methanol-water-ammonia (90:10:5:3 v/v/v) |

| Detection Wavelength (for mixture with Amiloride) | 278 nm |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This makes it an invaluable tool for the identification and characterization of metabolites and degradation products of Chlorothiazide sodium, even at very low concentrations.

LC-MS/MS studies have been instrumental in elucidating the degradation pathways of hydrochlorothiazide under various stress conditions such as acid and alkaline hydrolysis and oxidation. scielo.brresearchgate.net In these studies, degradation products are first separated using an HPLC system, and the eluent is then introduced into the mass spectrometer. The mass spectral data, including the parent ion and fragment ions, are used to deduce the structures of the degradants. scielo.brresearchgate.netscielo.br For instance, degradation products of hydrochlorothiazide have been identified as 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629) and 6-chloro-2-oxy-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide. researchgate.netresearchgate.net

Furthermore, LC-MS/MS is widely used for the quantitative analysis of Chlorothiazide and its combinations in biological matrices like human plasma, which is crucial for pharmacokinetic studies. akjournals.comnih.gov These methods are highly sensitive, often with a wide linearity range, and are successfully applied in bioequivalence studies. nih.govmdpi.com

Spectroscopic and Spectrophotometric Approaches

Spectroscopic techniques provide rapid and non-destructive methods for the analysis of Chlorothiazide sodium.

UV-Visible spectrophotometry is a simple, cost-effective, and widely used technique for the quantitative estimation of Chlorothiazide sodium in bulk and pharmaceutical dosage forms. The method is based on the measurement of the absorption of ultraviolet or visible radiation by the analyte in a solution. Chlorothiazide exhibits a characteristic absorption maximum (λmax) in the UV region, which allows for its quantification.

For hydrochlorothiazide, the λmax is typically observed around 271-272 nm in solvents like distilled water or 0.01N sodium hydroxide (B78521). semanticscholar.org The method is validated for linearity, with a good correlation coefficient over a specific concentration range (e.g., 5-30 µg/ml). The simplicity and rapidity of UV-Visible spectrophotometry make it an ideal method for routine quality control analysis. semanticscholar.org Another developed UV spectrophotometric method for hydrochlorothiazide utilized an area under the curve (AUC) approach, with quantitative determination performed in the wavelength range of 222-228 nm. jbino.com

Table 3: Summary of UV-Visible Spectrophotometric Methods for Hydrochlorothiazide

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Solvent | Distilled water / 0.01N NaOH | Double distilled water |

| λmax / Wavelength Range | ~272 nm | 222-228 nm (AUC) |

| Linearity Range | 5-30 µg/ml | 2-10 µg/ml |

| Correlation Coefficient (r²) | 0.999 / 0.998 | 0.9979 |

Near-Infrared Spectroscopy (NIR) in Material Characterization

Near-Infrared (NIR) spectroscopy has emerged as a rapid and non-destructive analytical technique for the quality control and characterization of Chlorothiazide Sodium. This method is particularly effective for identifying variability within and between different manufacturing lots of the drug product.

Research conducted by the University of Kentucky Drug Quality Task Force utilized Fourier transform near-infrared spectrometry (FTNIR) to screen multiple vials of Chlorothiazide Sodium for injection. contactincontext.orgnih.gov The analysis of NIR spectra can reveal subtle differences in the physical and chemical properties of the lyophilized powder, which may not be apparent through visual inspection. contactincontext.org By employing Principal Component Analysis (PCA), a statistical method used to reduce the dimensionality of complex datasets, researchers can effectively identify outliers and quantify variability. contactincontext.orgnirpyresearch.com

In one study, analysis of 204 vials from 28 different lots of Chlorothiazide Sodium identified 13 vials (6.4%) as outliers, with deviations ranging from 3.1 to 6.9 standard deviations (SDs) from the center of the spectral library. nih.gov Furthermore, intra-lot variability was also detected, where two out of six vials from a single lot were found to be displaced by 4.0 and 4.2 SDs from the lot's center. nih.govnih.gov These findings underscore the sensitivity of NIR spectroscopy in detecting inconsistencies in the final product. The variations in the spectra, particularly in the 6000 to 7000 cm⁻¹ range, can indicate potential quality defects. contactincontext.org

| Analysis Type | Number of Vials Screened | Number of Lots | Key Findings | Reference |

|---|---|---|---|---|

| Inter-Lot Variability | 204 | 28 | 13 vials (6.4%) were identified as outliers (>3 SDs). | nih.gov |

| Intra-Lot Variability | 6 | 1 | 2 vials were displaced by 4.0 and 4.2 SDs from the lot center. | nih.govnih.gov |

Electrochemical Methods for Compound Detection

Electrochemical methods offer high sensitivity, cost-effectiveness, and rapid analysis for the detection and quantification of chlorothiazide (the active component of Chlorothiazide Sodium). nih.gov Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are frequently employed, often using chemically modified electrodes to enhance performance. nih.govnih.gov

The electrochemical oxidation of hydrochlorothiazide (HCTZ) is the principle behind its detection. Studies have shown that the oxidation process is irreversible and diffusion-controlled. scielo.br The sensitivity and selectivity of the detection can be significantly improved by modifying the surface of the working electrode. For instance, a carbon paste electrode modified with polypyrrole nanotubes (PPy-NTs/CPEs) demonstrated a linear response for HCTZ concentrations from 5.0 to 400.0 μM, with a detection limit of 1.5 μM using the DPV method. nih.gov

Another approach utilized a screen-printed electrode modified with CoMoO4 nanosheets, which enhanced the anodic peak currents for HCTZ by nearly four times compared to the unmodified electrode. srce.hr This sensor achieved a very low detection limit of 0.05 μM. srce.hr Similarly, a glassy carbon electrode modified with Ce³⁺/NiO hexagonal nanoparticles also provided a low detection limit of 0.03 μM. echemcom.com These modified electrodes work by electrocatalytically oxidizing the HCTZ at a less positive potential, thereby increasing the oxidation current and improving the sensitivity of the measurement. nih.gov

| Electrode Type | Analytical Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) | Reference |

|---|---|---|---|---|

| Polypyrrole Nanotubes Modified Carbon Paste Electrode (PPy-NTs/CPEs) | DPV | 5.0 - 400.0 | 1.5 | nih.gov |

| CoMoO4 Nanosheets Modified Screen-Printed Electrode (CoMoO4 NSs-SPE) | DPV | 0.1 - 400.0 | 0.05 | srce.hr |

| Ce³⁺/NiO Hexagonal Nanoparticles Modified Glassy Carbon Electrode | DPV | 0.1 - 700.0 | 0.03 | echemcom.com |

Capillary Electrophoresis (CE) and Capillary Zone Electrophoresis (CZE)

Capillary electrophoresis (CE) and its most common mode, capillary zone electrophoresis (CZE), are powerful separation techniques that offer high efficiency, short analysis times, and low consumption of samples and reagents. scielo.brscielo.br These methods have been successfully applied to the quality control of pharmaceutical formulations containing hydrochlorothiazide. scielo.br

An ultra-fast CZE method has been developed for the determination of HCTZ in combination with other active pharmaceutical ingredients. scielo.brscite.ai This method allows for the analysis of samples in under one minute, achieving high-resolution separation (r > 1.3). scielo.br The separation is typically performed in a fused silica capillary under a high applied potential. scielo.brnih.gov

Key to the success of the separation is the composition of the background electrolyte (BGE). A simple BGE consisting of 10 mmol L⁻¹ boric acid with the pH adjusted to 9.0 with sodium hydroxide has proven effective. scielo.br The performance of the CZE method is characterized by excellent stability, with low relative standard deviation (RSD) values for peak area (< 4.0%) and migration times (< 1.7%), and good accuracy with recovery values of 100 ± 5%. scielo.brscielo.br These attributes make CZE a robust and environmentally friendly method for the routine analysis of Chlorothiazide Sodium.

| Parameter | Condition / Value | Reference |

|---|---|---|

| Technique | Capillary Zone Electrophoresis (CZE) | scielo.br |

| Capillary | Fused silica, 50 cm total length, 50 μm i.d. | scielo.br |

| Background Electrolyte (BGE) | 10 mmol L⁻¹ Boric Acid, pH 9.0 with NaOH | scielo.br |

| Separation Potential | +20 kV | scielo.br |

| Injection | Hydrodynamic, 25 kPa for 1.0 s | scielo.br |

| Analysis Time | < 1 minute | scielo.br |

| Resolution | > 1.3 | scielo.br |

| RSD (Peak Area) | < 4.0% | scielo.br |

| RSD (Migration Time) | < 1.7% | scielo.br |

Crystallographic Techniques for Structural Elucidation

Crystallographic techniques, particularly single-crystal and powder X-ray diffraction, are indispensable for the definitive structural elucidation of Chlorothiazide Sodium. researchgate.net These methods provide precise information about the atomic arrangement, crystal system, and intermolecular interactions within the solid state.

The crystal structure of Chlorothiazide Sodium has been determined to be a monosodium dihydrate. researchgate.net It crystallizes in the triclinic system with the space group P-1. researchgate.net The structure reveals a self-assembled, polymeric-type suprastructure. In this arrangement, the unit cell contains two chlorothiazide molecules that are linked together with sodium cations via water bridges. researchgate.net

This crystalline material is stable between 10-90% relative humidity (RH) at 25°C. researchgate.net Further processing can yield a crystalline anhydrous form, which is stable in the range of 0-20% RH at the same temperature. researchgate.net The detailed structural information obtained from X-ray diffraction is vital for understanding the physicochemical properties of the salt form, such as its solubility, which for the dihydrate is approximately 400-fold higher than that of the parent chlorothiazide. researchgate.net Ab initio structure determination from high-quality powder diffraction data has also been successfully used to solve the triclinic structure, identifying all 17 non-hydrogen atom positions. rsc.org

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| Solid-State Form | Monosodium dihydrate | researchgate.net |

| Structural Feature | Self-assembly polymeric-type suprastructure with water bridges | researchgate.net |

| Stability of Dihydrate | Stable in 10-90% RH at 25°C | researchgate.net |

| Anhydrous Form | Crystalline, stable in 0-20% RH at 25°C | researchgate.net |

Compound Names Mentioned

| Compound Name |

|---|

| Chlorothiazide |

| Chlorothiazide Sodium |

| Hydrochlorothiazide |

| Boric Acid |

| Sodium Hydroxide |

Preclinical Model Systems for Mechanistic Elucidation

In Vitro Cellular Models

In vitro cellular models provide a controlled environment to dissect the specific molecular interactions of chlorothiazide (B1668834) sodium.

Cultured Renal Tubular Epithelial Cell Lines (e.g., mpkCCD cells)

Cultured renal tubular epithelial cells are fundamental tools for studying the direct effects of chlorothiazide on the kidney. Cell lines such as immortalized mouse distal convoluted tubule (MDCT) cells and mouse cortical collecting duct (mpkCCD) cells are frequently employed. nih.govnih.govnih.gov

Studies using MDCT cells have been instrumental in clarifying the mechanisms of chlorothiazide action. For instance, research has shown that chlorothiazide inhibits the uptake of sodium (Na+) and chloride (Cl-) in these cells. nih.gov Specifically, at a concentration of 10⁻⁴ M, chlorothiazide inhibited Na+ uptake by 40% and Cl- uptake by 50%. nih.gov This inhibition leads to a hyperpolarization of the cell membrane, which in turn stimulates calcium (Ca2+) and magnesium (Mg2+) uptake. nih.govnih.gov In one study, chlorothiazide (10⁻⁴ M) stimulated Ca2+ uptake by 45% and increased intracellular Ca2+ levels from a baseline of 91 nM to 654 nM. nih.gov A separate study demonstrated a 58% increase in Mg2+ uptake with chlorothiazide treatment. nih.gov

Interestingly, while the primary target of chlorothiazide is the Na-Cl cotransporter (NCC), which is not expressed in mpkCCD cells, studies have used this cell line to investigate NCC-independent effects. nih.gov For example, research into lithium-induced nephrogenic diabetes insipidus showed that hydrochlorothiazide (B1673439) could attenuate the downregulation of the aquaporin-2 (AQP2) water channel in mpkCCD cells, suggesting a mechanism of action beyond its direct effect on NCC. nih.gov

Cell-Based Assays for Ion Transporter Activity (e.g., Iodide Uptake)

To quantify the activity of the Na-Cl cotransporter (NCC) and the inhibitory effect of chlorothiazide, researchers use specialized cell-based assays. A novel and effective method involves measuring thiazide-sensitive iodide (I⁻) uptake in cells engineered to express NCC, such as human embryonic kidney (HEK293) cells. physiology.orgnih.govresearchgate.net Since NCC can transport iodide in addition to chloride, iodide uptake serves as a reliable proxy for NCC activity. nih.gov

In this assay, NCC-expressing cells show a robust, Na+-dependent iodide uptake that is sensitive to thiazide diuretics. nih.gov The activity is measured by monitoring changes in intracellular iodide concentration, often using a halide-sensitive yellow fluorescent protein (YFP). physiology.orgnih.gov The addition of hydrochlorothiazide (a related thiazide) completely blocks the iodide uptake, confirming that the transport is mediated by NCC. physiology.orgphysiology.org This system is valuable for studying the function of wild-type NCC and for analyzing loss-of-function mutations associated with conditions like Gitelman syndrome. physiology.orgresearchgate.net

In Vitro Permeability Models (e.g., Everted Gut Sac, Sartorius Absorption Simulator)